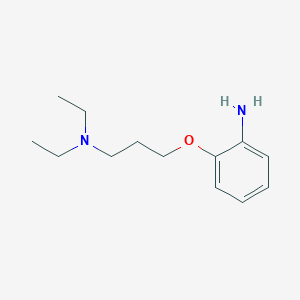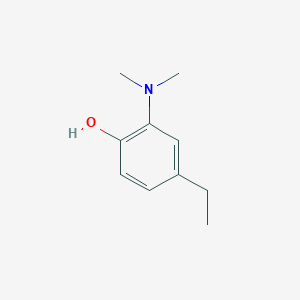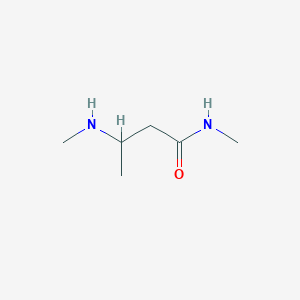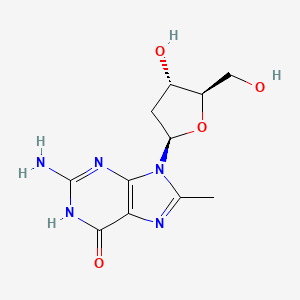
2,2,5,5-Tetramethyloxolan-3-amine
概要
説明
“2,2,5,5-Tetramethyloxolan-3-amine” is a chemical compound with the molecular formula C8H17NO . It is also known as N-benzyl-2,2,5,5-tetramethyloxolan-3-amine with the molecular formula C15H23NO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.23 . It is a liquid at room temperature . The predicted boiling point is 311.4±35.0 °C, and the predicted density is 0.99±0.1 g/cm3 .作用機序
Target of Action
2,2,5,5-Tetramethyloxolan-3-amine (TMO) is a promising “green” solvent replacement for toluene . It has been identified as a less problematic volatile organic compound (VOC) than toluene . .
Mode of Action
It’s known that most drugs exert their effects by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s known that tmo is a cyclic ether and has properties and performance remarkably similar to toluene in many applications .
Pharmacokinetics
The physical properties of tmo, such as its molecular weight (14323) and its liquid physical form, may influence its ADME properties .
Action Environment
The action of TMO can be influenced by environmental factors. For example, the atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . The reaction of TMO with OH and Cl radicals in the atmosphere was studied, and it was found that TMO has an estimated atmospheric lifetime of approximately 3 days, which is 50% longer than toluene . This indicates that any air pollution impacts from TMO emission would be less localized .
実験室実験の利点と制限
2,2,5,5-Tetramethyloxolan-3-amine has several advantages as a research tool, including its easy synthesis, stability, and versatility. This compound can be easily synthesized in large quantities and purified through various techniques, making it a cost-effective and reliable reagent. This compound can also be modified to incorporate various functional groups, making it a versatile tool for various research applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take appropriate safety measures when handling this compound and consider alternative solvents or delivery methods when working with aqueous systems.
将来の方向性
There are several future directions for further research on 2,2,5,5-Tetramethyloxolan-3-amine, including its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective and anti-cancer effects in various in vitro and in vivo models, but further studies are needed to determine its efficacy and safety in humans. This compound can also be modified to incorporate various functional groups, making it a potential scaffold for drug discovery and development. Further studies are needed to explore the structure-activity relationship of this compound and its derivatives and to identify novel compounds with improved potency and selectivity.
科学的研究の応用
2,2,5,5-Tetramethyloxolan-3-amine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a probe in biochemistry and pharmacology. In organic synthesis, this compound has been used as a catalyst for various reactions such as Michael addition, aldol condensation, and Diels-Alder reaction. In coordination chemistry, this compound has been used as a chelating agent for various metal ions such as copper, nickel, and zinc. In biochemistry and pharmacology, this compound has been used as a probe to study the mechanism of action and physiological effects of various compounds such as neurotransmitters, ion channels, and enzymes.
Safety and Hazards
特性
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSGYLVKWWWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B3289341.png)
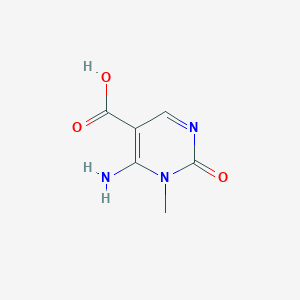
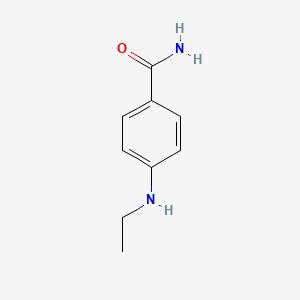
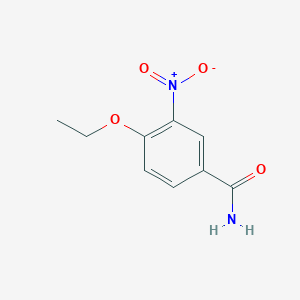
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B3289373.png)

